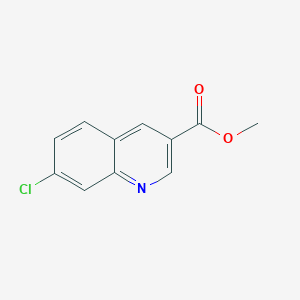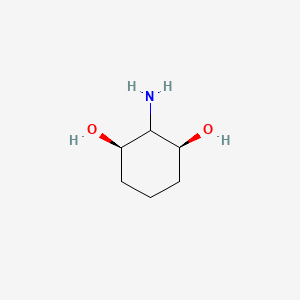
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol
Overview
Description
(1R,2R,3S)-2-Aminocyclohexane-1,3-diol, also known as 1,2,3,4-tetrahydroxy-5-amino-cyclohexane or 2-amino-1,3-cyclohexanediol, is a chiral amino alcohol with the molecular formula C6H13NO3. It is a key intermediate in the synthesis of various biologically active compounds, including antiviral agents, anticancer drugs, and immunosuppressive agents.
Scientific Research Applications
1. Chiral Solvating Agents
Compounds derived from (1R,2R)-diaminocyclohexane, including (1R,2R,3S)-2-Aminocyclohexane-1,3-diol, have been synthesized and shown to serve as effective chiral solvating agents (CSAs). These compounds display superior enantiodiscriminating abilities compared to traditional CSAs like α-phenylethylamine, particularly for chiral carboxylic acids (Yang et al., 2006).
2. Stereoselective Synthesis
Studies have shown the potential of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol derivatives in stereoselective synthesis. For instance, the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides has been explored. This process demonstrates a preference for the chiral recognition of the (1R,2R)(e,e)-alpha isomer, leading to potential applications in asymmetric synthesis (Shinisha & Sunoj, 2009).
3. Synthesis of Polyhydroxylated Derivatives
Aminocyclohexane derivatives, such as (1R,2R,3S)-2-Aminocyclohexane-1,3-diol, have been utilized in the synthesis of polyhydroxylated compounds. This includes the preparation of di- and tri-hydroxylated aminocyclohexane derivatives through processes like Overman rearrangement and ring closing metathesis reactions. Such synthetic methods have broad implications in the production of complex organic molecules (Ahmad, Thomas, & Sutherland, 2011).
4. Metal-Free Synthesis of Diastereoisomers
Research has demonstrated the use of (1R,2R,3S)-2-Aminocyclohexane-1,3-diol in the metal-free synthesis of its diastereoisomers. This process involves specific conditions like oxidation in the presence of certain acids, enabling the creation of diastereomerically pure forms of aminocyclohexane-1,2-diol (Aciro et al., 2008).
Mechanism of Action
Target of Action
It is known to interact with the tubby protein homolog in humans . The Tubby protein homolog plays a crucial role in maintaining the functional integrity of neurons .
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as inositol phosphates . These compounds contain a phosphate group attached to an inositol (or cyclohexanehexol) moiety . The downstream effects of these interactions on cellular pathways remain to be explored.
Result of Action
It is hypothesized that the compound may influence the function of the Tubby protein homolog, potentially affecting neuronal function . .
properties
IUPAC Name |
(1R,3S)-2-aminocyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-XEAPYIEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



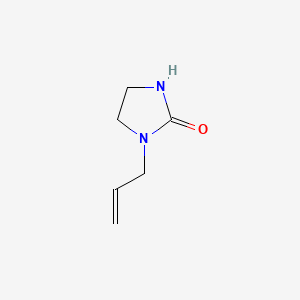
![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)


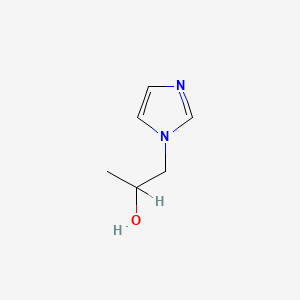

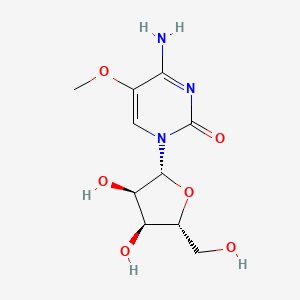
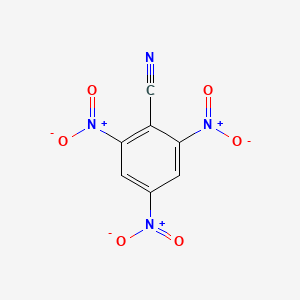


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)

![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)
